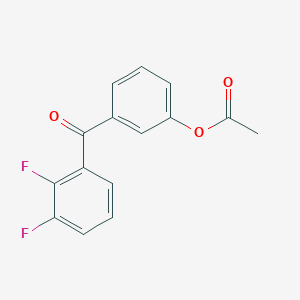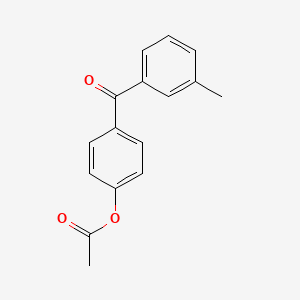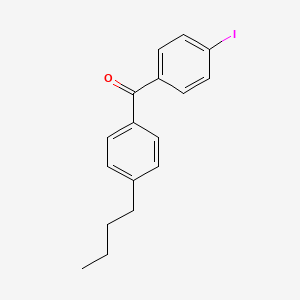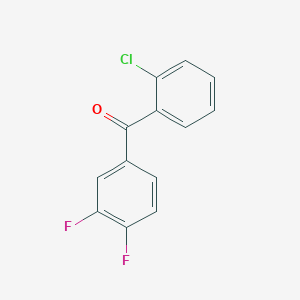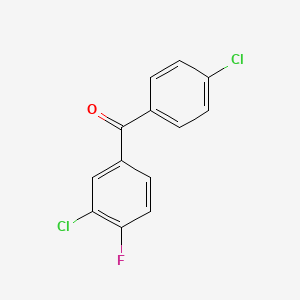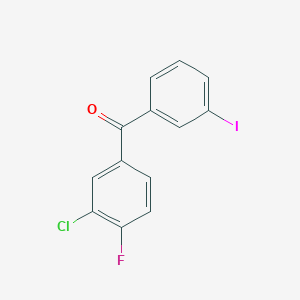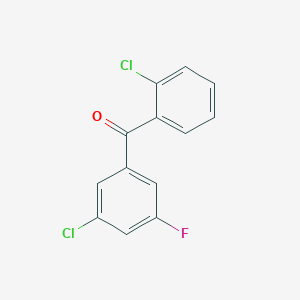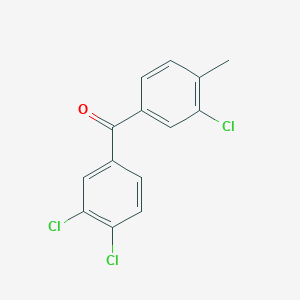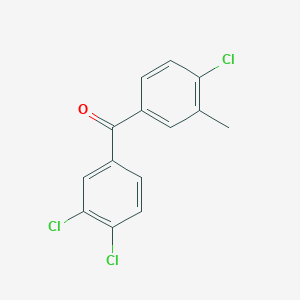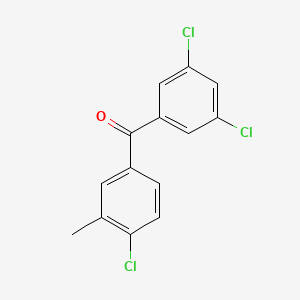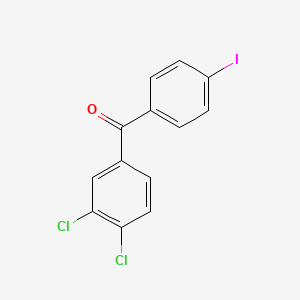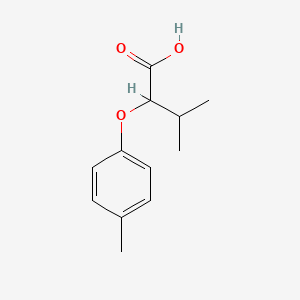
2-(p-Tolyloxy)-3-methylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(p-Tolyloxy)acetic acid” is a chemical compound with the CAS Number: 940-64-7 and a molecular weight of 166.18 . It is a solid at room temperature .
Synthesis Analysis
While specific synthesis methods for “2-(p-Tolyloxy)-3-methylbutanoic acid” were not found, it was noted that 3-(p-tolyloxy)phenol was used to synthesize polysubstituted imidazolone derivatives .Physical And Chemical Properties Analysis
“2-(p-Tolyloxy)acetic acid” is a solid at room temperature . No further physical and chemical properties for “2-(p-Tolyloxy)-3-methylbutanoic acid” were found.Aplicaciones Científicas De Investigación
1. Role in Aroma Compounds and Food Industry
2-(p-Tolyloxy)-3-methylbutanoic acid and its derivatives play a significant role in the aroma and flavor of various foods and beverages. For instance, specific hydroxy acids, including derivatives of 2-(p-Tolyloxy)-3-methylbutanoic acid, are precursors to relevant wine aroma compounds, influencing the sensory properties of wine and other alcoholic beverages (Gracia-Moreno, Lopez, & Ferreira, 2015). Similarly, S-methylthio-2-methylbutanoate, a compound found in hops, cheese, and melon, has a tropical fruit-type flavor and is synthesized from related 2-methylbutanoic acid (Yuasa & Yuasa, 2008).
2. Biodegradable Material Development
Several studies focus on the use of 2-(p-Tolyloxy)-3-methylbutanoic acid and its derivatives in developing biodegradable materials. For instance, hetero-stereocomplex formation between substituted poly(lactic acid)s with linear and branched side chains, including poly(l-2-hydroxybutanoic acid) and poly(d-2-hydroxy-3-methylbutanoic acid), provides a versatile way to prepare biodegradable materials with varied physical properties (Tsuji & Hayakawa, 2014). The unique fractional crystallization of such blends further supports the development of novel material properties (Zhou et al., 2017).
3. Chemical Synthesis and Molecular Interactions
In the realm of chemical synthesis, the stereochemistry of molecules similar to 2-(p-Tolyloxy)-3-methylbutanoic acid is crucial. Studies on stereoselective synthesis highlight the importance of controlling stereochemistry in the production of amino acids and their fluorinated derivatives, impacting the pharmaceutical industry (Laue et al., 2000). Additionally, the structural and vibrational analysis of related compounds provides insights into their molecular interactions and potential applications in fields such as spectroscopy and material science (Subashchandrabose et al., 2012).
4. Photocatalytic Applications
The photocatalyzed oxidation and mineralization of branched and oxidized C4 and C5 aliphatic acids, including derivatives of 2-(p-Tolyloxy)-3-methylbutanoic acid, demonstrate the potential of these compounds in environmental remediation and green chemistry solutions (Serpone et al., 2005).
Safety And Hazards
Propiedades
IUPAC Name |
3-methyl-2-(4-methylphenoxy)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-8(2)11(12(13)14)15-10-6-4-9(3)5-7-10/h4-8,11H,1-3H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTNPBNPKNWPBIM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(C(C)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(p-Tolyloxy)-3-methylbutanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

